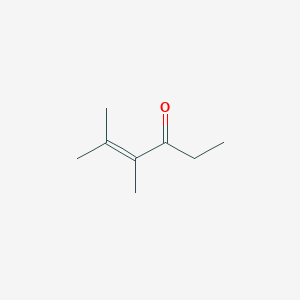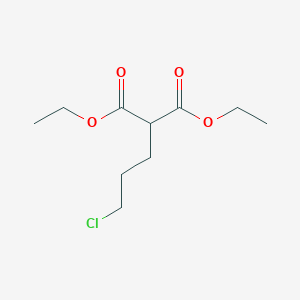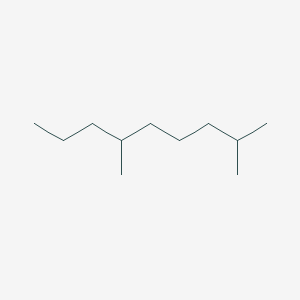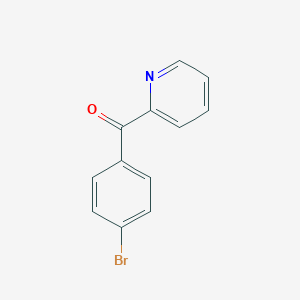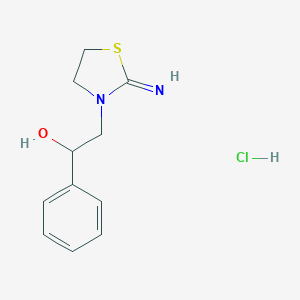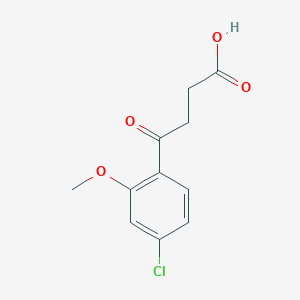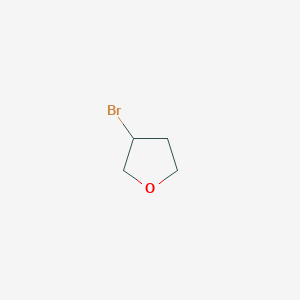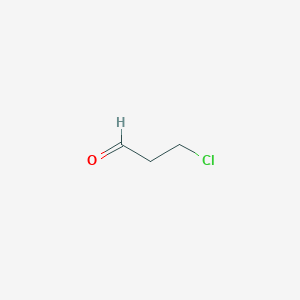
Ammonium hexachloropalladate(IV)
Descripción general
Descripción
Ammonium hexachloropalladate(IV) is a salt comprising separate ammonium cations and octahedral [PdCl6] (2-) anions . It contains a hexachloropalladate (2-) . This compound is a chemical compound of palladium, which is a chemical element with the chemical symbol Pd and an atomic number of 46 . It is used as an analytical reagent and as a catalyst in chemical synthesis . It is also used as raw material and intermediates in organic synthesis and pharmaceutical field . Further, it is used in emission spectrographic analysis .
Molecular Structure Analysis
Ammonium hexachloropalladate(IV) has a molecular formula of Cl6H8N2Pd . The InChI representation of the compound is InChI=1S/6ClH.2H3N.Pd/h6*1H;2*1H3;/q;;;;;;;;+4/p-4 . The Canonical SMILES representation is [NH4+]. [NH4+].Cl [Pd-2] (Cl) (Cl) (Cl) (Cl)Cl .
Physical And Chemical Properties Analysis
Ammonium hexachloropalladate(IV) has a molecular weight of 355.2 g/mol . It appears as a reddish-orange crystalline powder .
Aplicaciones Científicas De Investigación
(NH4)2PdCl6(NH_4)_2PdCl_6(NH4)2PdCl6
, is a compound of palladium that has various applications across different fields of scientific research. Below is a comprehensive analysis of its unique applications, each detailed in its own section.Catalysis
Ammonium hexachloropalladate(IV) is used as a catalyst in various chemical reactions. Its ability to facilitate the formation and breaking of chemical bonds makes it valuable in organic synthesis. For instance, it can be used in cross-coupling reactions, which are pivotal in creating complex organic molecules .
Electronics
In the field of electronics, this compound is utilized in the manufacturing of electronic components. It serves as a precursor for depositing palladium, which is essential in electroplating and the production of conductive layers in electronic devices .
Medicine
In medical research, Ammonium hexachloropalladate(IV) finds its application in the development of pharmaceuticals. It is involved in the synthesis of complex drug molecules and can act as an intermediate in various pharmaceutical preparations .
Environmental Science
Environmental scientists use Ammonium hexachloropalladate(IV) in the study of heavy metal removal from wastewater. Its chemical properties allow it to bind with heavy metals, aiding in their precipitation and removal .
Materials Science
This compound is significant in materials science for the creation of advanced materials. It is used in the synthesis of palladium-based catalysts and nanoparticles, which have applications in catalysis and materials engineering .
Energy Storage
Research in energy storage has explored the use of Ammonium hexachloropalladate(IV) in the development of ammonium-ion batteries. These batteries are considered for their potential in sustainable energy storage solutions .
Nanotechnology
In nanotechnology, Ammonium hexachloropalladate(IV) is instrumental in the synthesis of palladium nanoparticles. These nanoparticles have diverse applications, including in catalysis, medicine, and as sensors due to their unique physical and chemical properties .
Safety and Hazards
Mecanismo De Acción
Target of Action
Ammonium hexachloropalladate(IV) primarily targets Creatine kinase isoenzymes . These isoenzymes play a central role in energy transduction in tissues with large, fluctuating energy demands, such as skeletal muscle, heart, brain, and spermatozoa .
Mode of Action
Ammonium hexachloropalladate(IV) reversibly catalyzes the transfer of phosphate between ATP and various phosphogens (e.g., creatine phosphate) . This interaction with its targets leads to changes in energy transduction processes within the cell .
Biochemical Pathways
It is known that the compound’s interaction with creatine kinase isoenzymes can influence energy transduction pathways, particularly in tissues with high energy demands .
Propiedades
IUPAC Name |
diazanium;hexachloropalladium(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.2H3N.Pd/h6*1H;2*1H3;/q;;;;;;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLIPEAFAJNGJM-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].Cl[Pd-2](Cl)(Cl)(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6H8N2Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Water or Solvent Wet Solid | |
| Record name | Palladate(2-), hexachloro-, ammonium (1:2), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Ammonium hexachloropalladate(IV) | |
CAS RN |
19168-23-1 | |
| Record name | Diammonium hexachloropalladate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019168231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palladate(2-), hexachloro-, ammonium (1:2), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diammonium hexachloropalladate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.943 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does ammonium hexachloropalladate(IV) interact with cellobiohydrolase I and what are the downstream effects?
A1: Ammonium hexachloropalladate(IV) inhibits the enzymatic activity of cellobiohydrolase I (CBH I) from Trichoderma reesei in an irreversible manner. [] The inhibition is dependent on the molar ratio of palladium to CBH I. At a 100:1 molar ratio (100 μM ammonium hexachloropalladate(IV) to 1 μM CBH I), only 10% of CBH I activity remains. [] This inhibition likely occurs through the binding of palladium to sulfur-containing residues like cysteine and cystine, potentially leading to their degradation and impacting the enzyme's structural integrity. [] This hypothesis is supported by several findings:
- Palladium-inhibited CBH I exhibits reduced thermal stability compared to the native enzyme. []
- Chemically modifying CBH I to attach pentaammine ruthenium(III) to specific histidine residues increases its susceptibility to palladium inhibition. []
- Ammonium hexachloropalladate(IV) can cleave the disulfide bond in Ellman's reagent, indicating its ability to interact with sulfur atoms. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Ethylbicyclo[2.2.1]hept-2-ene](/img/structure/B96753.png)
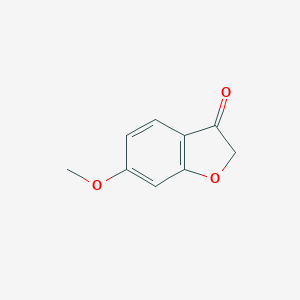
![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine](/img/structure/B96762.png)
